molecular formula C28H29N3O4 B11282036 2-(4-(1-(2,5-dimethylbenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-(2-methoxyethyl)acetamide

2-(4-(1-(2,5-dimethylbenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-(2-methoxyethyl)acetamide

Cat. No.: B11282036
M. Wt: 471.5 g/mol
InChI Key: KUZCMVYZBAGIQY-UHFFFAOYSA-N
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Description

2-(4-{1-[(2,5-dimethylphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}phenyl)-N-(2-methoxyethyl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a quinazolinone core, which is known for its biological activity, and a phenylacetamide moiety, which can enhance its pharmacokinetic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{1-[(2,5-dimethylphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}phenyl)-N-(2-methoxyethyl)acetamide typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the 2,5-Dimethylphenyl Group: This step involves the alkylation of the quinazolinone core with 2,5-dimethylbenzyl chloride in the presence of a base such as potassium carbonate.

    Attachment of the Phenylacetamide Moiety: The final step involves the acylation of the intermediate with 2-methoxyethylamine and acetic anhydride or acetyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl and dimethylphenyl groups, using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the quinazolinone core can be achieved using hydrogenation catalysts like palladium on carbon.

    Substitution: The phenylacetamide moiety can undergo nucleophilic substitution reactions with various nucleophiles under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Palladium on carbon, hydrogen gas, and other hydrogenation catalysts.

    Substitution: Sodium hydride, potassium carbonate, and other strong bases.

Major Products Formed

    Oxidation: Oxidized derivatives of the methoxyethyl and dimethylphenyl groups.

    Reduction: Reduced quinazolinone derivatives.

    Substitution: Substituted phenylacetamide derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.

Biology

In biology, the compound’s quinazolinone core is known for its potential biological activity, including anti-inflammatory, antimicrobial, and anticancer properties. Researchers are exploring its use in developing new therapeutic agents.

Properties

Molecular Formula

C28H29N3O4

Molecular Weight

471.5 g/mol

IUPAC Name

2-[4-[1-[(2,5-dimethylphenyl)methyl]-2,4-dioxoquinazolin-3-yl]phenyl]-N-(2-methoxyethyl)acetamide

InChI

InChI=1S/C28H29N3O4/c1-19-8-9-20(2)22(16-19)18-30-25-7-5-4-6-24(25)27(33)31(28(30)34)23-12-10-21(11-13-23)17-26(32)29-14-15-35-3/h4-13,16H,14-15,17-18H2,1-3H3,(H,29,32)

InChI Key

KUZCMVYZBAGIQY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3C(=O)N(C2=O)C4=CC=C(C=C4)CC(=O)NCCOC

Origin of Product

United States

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